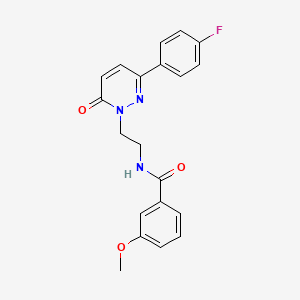

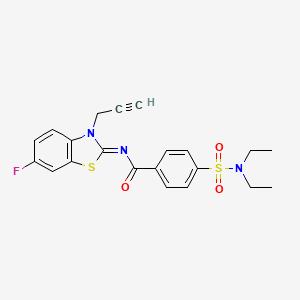

![molecular formula C16H20N4O2 B2554227 3-[[2-[(1-Cyano-1-cyclopropylethyl)amino]-2-oxoethyl]amino]-2-methylbenzamide CAS No. 1241065-05-3](/img/structure/B2554227.png)

3-[[2-[(1-Cyano-1-cyclopropylethyl)amino]-2-oxoethyl]amino]-2-methylbenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 3-[[2-[(1-Cyano-1-cyclopropylethyl)amino]-2-oxoethyl]amino]-2-methylbenzamide is a derivative of 3-aminobenzamide, which is known to be a potent inhibitor of nuclear poly ADP-ribosyl synthetase. This enzyme is involved in the repair of DNA damage and has been studied for its role in the chemical induction of transformation in vitro . The compound's structure suggests that it may interact with DNA or other cellular components, potentially influencing processes such as toxicity, transformation, and repair mechanisms.

Synthesis Analysis

While the specific synthesis of 3-[[2-[(1-Cyano-1-cyclopropylethyl)amino]-2-oxoethyl]amino]-2-methylbenzamide is not detailed in the provided papers, related compounds have been synthesized through

科学的研究の応用

DNA Repair and Cellular Responses

- Poly(ADP-ribose) in DNA Repair : The inhibitor studies using related compounds demonstrate roles in DNA repair mechanisms, suggesting that poly(ADP-ribose) synthesis plays a regulatory role during late stages of repair, despite paradoxical results at various concentrations (Cleaver, Milam, & Morgan, 1985).

- Metabolic Effects : Research indicates that these compounds can significantly impact DNA precursor metabolism, hinting at the complex interplay between inhibitor effects and cellular metabolic processes (Milam, Thomas, & Cleaver, 1986).

Cytoskeletal and Apoptosis Influence

- Cytoskeleton and Apoptosis : Studies show inhibitors can prevent apoptotic cell death induced by UV-B through specific effects on the cells' adhesion properties and cytoskeleton, indicating a significant pathway for research into cytoprotective agents (Malorni et al., 1995).

Inflammatory Processes

- Inflammation Modulation : Inhibitors like 3-aminobenzamide, by targeting poly (ADP-ribose) synthetase, have shown potent anti-inflammatory effects in models of acute local inflammation, providing insights into inflammation regulation mechanisms (Cuzzocrea et al., 1998).

Polyimide Synthesis

- Polyimide Applications : The synthesis and characterization of novel aromatic polyimides using related chemical processes underscore the relevance of these compounds in materials science, indicating a broad spectrum of applicability beyond biological systems (Butt et al., 2005).

Chemical Synthesis and Analysis

- Synthetic Methods : Innovative synthetic methods involving related compounds, such as the synthesis of N,N-Diethyl-3-methylbenzamide (DEET), demonstrate the utility of these chemicals in educational and research settings, providing a basis for understanding carbonyl reactivity and amide bond formation (Withey & Bajic, 2015).

特性

IUPAC Name |

3-[[2-[(1-cyano-1-cyclopropylethyl)amino]-2-oxoethyl]amino]-2-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O2/c1-10-12(15(18)22)4-3-5-13(10)19-8-14(21)20-16(2,9-17)11-6-7-11/h3-5,11,19H,6-8H2,1-2H3,(H2,18,22)(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYJDPYKUCMFGNI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1NCC(=O)NC(C)(C#N)C2CC2)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-({[(1-Cyano-1-cyclopropylethyl)carbamoyl]methyl}amino)-2-methylbenzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

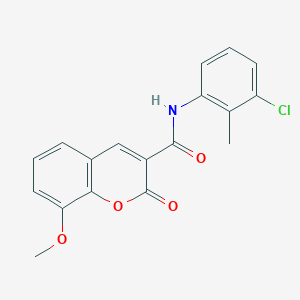

![4-[(4-tert-butylphenyl)sulfonyl]-1-(2,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazole](/img/structure/B2554147.png)

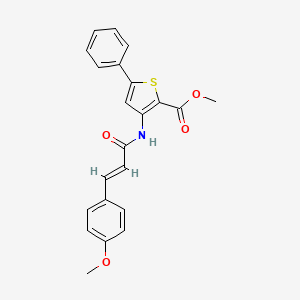

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide](/img/structure/B2554150.png)

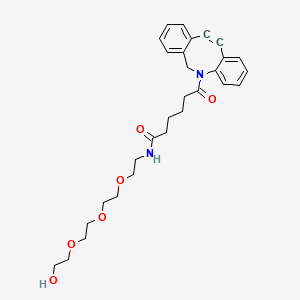

![N-[4-(morpholin-4-yl)phenyl]quinoline-8-sulfonamide](/img/structure/B2554153.png)

![2-(methylsulfanyl)-N-{tricyclo[5.2.1.0^{2,6}]decan-8-yl}pyridine-3-carboxamide](/img/structure/B2554158.png)

![Methyl 2-[2-[2-(4-fluoroanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2554162.png)

![3-(6-Acetylpyrrolo[1,2-a]pyrimidin-8-yl)-N-cyclopropyl-4-methylbenzamide](/img/structure/B2554163.png)